2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine
CAS No.: 2549037-45-6
Cat. No.: VC11823848
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549037-45-6 |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 3-methyl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C19H21N5O2/c1-14-10-18(26-23-14)13-24-8-4-17(5-9-24)25-19-21-11-16(12-22-19)15-2-6-20-7-3-15/h2-3,6-7,10-12,17H,4-5,8-9,13H2,1H3 |
| Standard InChI Key | QRHMDOFZIIDTMG-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
| Canonical SMILES | CC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Introduction
Structural Characterization
Molecular Architecture
The compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group and at the 5-position with a pyridin-4-yl moiety. The piperidine ring is further functionalized with a 3-methyl-1,2-oxazol-5-ylmethyl group. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 351.4 g/mol
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IUPAC Name: 3-methyl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2-oxazole
The presence of nitrogen-rich heterocycles (pyrimidine, pyridine, oxazole) and a piperidine scaffold suggests potential interactions with biological targets, particularly enzymes or receptors in the central nervous system.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2549037-45-6 |
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| SMILES Notation | CC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
| Topological Polar Surface Area | 85.6 Ų (calculated) |
Synthetic Methodology
Table 2: Hypothetical Reaction Conditions
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Oxazole Cyclization | , acetic acid, reflux |
| 2 | Piperidine Alkylation | KCO, DMF, 80°C |
| 3 | Pyrimidine-Piperidine Coupling | DIAD, PPh, THF, 0°C to RT |
Industrial-scale production would likely employ continuous flow chemistry to optimize yield and purity.
Biological Relevance and Mechanistic Insights
Kinase Inhibition Hypotheses
The pyrimidine core resembles ATP-competitive kinase inhibitors (e.g., imatinib), suggesting potential activity against:
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Tropomyosin receptor kinase (Trk): Involved in neurotrophin signaling.
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Cyclin-dependent kinases (CDKs): Regulators of cell cycle progression in neurodegenerative disorders.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Related Compounds
| Compound | Key Structural Differences | Reported Activity |
|---|---|---|
| Target Compound | Piperidine-oxazole-pyrimidine | Hypothesized kinase modulation |
| 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazine | Piperazine instead of piperidine | Life science research applications |
| Piclamilast (RP-73,401) | Dichloropyridyl-anisamide structure | PDE4 inhibition, anti-inflammatory |
The substitution of piperidine for piperazine in the target compound may enhance CNS penetration compared to analogs with bulkier substituents.
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